molecular formula C21H19N5O3 B283113 ethyl 7-anilino-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

ethyl 7-anilino-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Cat. No.: B283113
M. Wt: 389.4 g/mol
InChI Key: XNZKUANASINUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 7-anilino-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of an anilino group and a methylphenyl group enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-anilino-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Triazolopyrimidine Core: This can be achieved by cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Introduction of the Anilino Group: This step often involves nucleophilic substitution reactions where an aniline derivative reacts with the triazolopyrimidine intermediate.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. Microwave-assisted synthesis is also employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group, converting them into amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting kinases, which are crucial in cell signaling pathways .

Medicine

In medicinal research, ethyl 7-anilino-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is studied for its anticancer properties. It has demonstrated cytotoxic activity against various cancer cell lines, making it a candidate for drug development .

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. It binds to the active site of kinases, preventing their activity and thereby disrupting cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 7-Anilino-1-(4-chlorophenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester
  • 7-Anilino-1-(4-methoxyphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester

Uniqueness

Compared to similar compounds, ethyl 7-anilino-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate exhibits unique biological activity due to the presence of the methyl group, which can influence its binding affinity and specificity towards target enzymes. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 7-anilino-1-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C21H19N5O3/c1-3-29-20(28)19-24-26(16-11-9-14(2)10-12-16)21-23-17(13-18(27)25(19)21)22-15-7-5-4-6-8-15/h4-13,22H,3H2,1-2H3

InChI Key

XNZKUANASINUDG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=NC(=CC(=O)N12)NC3=CC=CC=C3)C4=CC=C(C=C4)C

Canonical SMILES

CCOC(=O)C1=NN(C2=NC(=CC(=O)N12)NC3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 7-anilino-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
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ethyl 7-anilino-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
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ethyl 7-anilino-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
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ethyl 7-anilino-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
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ethyl 7-anilino-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
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ethyl 7-anilino-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

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